N-Methyl-L-aspartic acid
CAS No.: 4226-18-0
Cat. No.: VC21538510
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4226-18-0 |
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Molecular Formula | C5H9NO4 |
Molecular Weight | 147.13 g/mol |
IUPAC Name | (2S)-2-(methylamino)butanedioic acid |
Standard InChI | InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 |
Standard InChI Key | HOKKHZGPKSLGJE-VKHMYHEASA-N |
Isomeric SMILES | CN[C@@H](CC(=O)O)C(=O)O |
SMILES | CNC(CC(=O)O)C(=O)O |
Canonical SMILES | CNC(CC(=O)O)C(=O)O |
Chemical Identity and Properties
N-Methyl-L-aspartic acid, also known as NMLA, is a methylated derivative of the amino acid L-aspartic acid. The compound features a methyl group attached to the nitrogen atom of aspartic acid, creating a secondary amine structure while maintaining the carboxylic acid functional groups characteristic of aspartic acid.
Basic Chemical Information
The fundamental chemical properties of N-Methyl-L-aspartic acid are summarized in Table 1.
Table 1: Chemical Identity of N-Methyl-L-aspartic acid
Property | Value |
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Chemical Name | N-Methyl-L-aspartic acid |
Alternative Names | NMLA, N-α-Methyl-L-aspartic acid |
CAS Registry Number | 4226-18-0 |
Molecular Formula | C₅H₉NO₄ |
Molecular Weight | 147.13 g/mol |
Structure | Methylated L-aspartic acid |
Purity (commercial) | ≥98% |
The compound shares structural similarities with N-methyl-D-aspartic acid (NMDA), but differs in stereochemistry at the alpha carbon, which significantly affects its biological activity and receptor binding properties .
Physical Properties
N-Methyl-L-aspartic acid presents as a white to off-white crystalline powder under standard conditions. Its physical characteristics are important for identification, handling, and application in research settings.
Physical Characteristics
The key physical properties of N-Methyl-L-aspartic acid are presented in Table 2.
Table 2: Physical Properties of N-Methyl-L-aspartic acid
Property | Value |
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Physical Appearance | White to off-white crystalline powder |
Melting Point | 185°C |
Boiling Point | 267.21°C (estimated) |
Density | 1.4285 g/cm³ (estimated) |
Refractive Index | 1.4210 (estimated) |
Solubility | Soluble in dilute aqueous base |
pKa | 2.21±0.23 (Predicted) |
The compound's solubility characteristics are particularly important for laboratory applications, as it dissolves readily in dilute aqueous base solutions, facilitating its use in biological experiments and assays .
Synthesis Methods
The synthesis of N-Methyl-L-aspartic acid typically follows pathways similar to those used for its D-isomer, with appropriate modifications to maintain stereochemical integrity.
General Synthetic Approach
While the search results primarily discuss the synthesis of the D-isomer, similar principles apply to the L-isomer with appropriate starting materials. The general synthetic pathway involves:
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Starting with L-aspartic acid as the base material
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Protecting the amino group to prevent unwanted side reactions
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Performing selective methylation of the amino group
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Removing the protecting groups to yield the final product
Detailed Synthesis Protocol
A detailed synthesis protocol for N-methyl-aspartic acid (D-isomer) that could be adapted for the L-isomer involves:
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Amino protection reaction using tert-Butyl dicarbonate in aqueous acetone with triethylamine
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Methylation using formic acid and trioxymethylene (formaldehyde source)
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Deprotection using concentrated hydrochloric acid to remove the BOC protecting group
This approach avoids dimethylation problems and uses less toxic reagents compared to traditional methods employing methyl iodide or dimethyl sulfate, making it more environmentally friendly and safer for laboratory personnel .
Biological Activity and Pharmacological Effects
N-Methyl-L-aspartic acid and related compounds exhibit significant neuroendocrine effects, particularly on hormone secretion patterns.
Neuroendocrine Effects
N-Methyl-aspartic acid acts as an agonist at glutamate receptors in the central nervous system, stimulating the release of gonadotropin-releasing hormone (GnRH) and affecting the secretion of various pituitary hormones .
Studies in ewes demonstrated that intravenous injection of N-methyl-D,L-aspartic acid (NMA) produced:
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Rapid release of luteinizing hormone (LH) pulses (within 15 minutes)
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Increased growth hormone (GH) secretion
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Prolonged suppression of prolactin secretion (up to 1 hour)
Dose-Dependent Hormone Responses
Research in Soay rams established dose-dependent effects of N-methyl-D,L-aspartate on hormone secretion:
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Beta-endorphin secretion increased in a dose-dependent manner (over the range 1 to 20 mg/kg)
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Initial increase in beta-endorphin occurred within 2-4 minutes post-injection
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Peak levels were observed after 20-100 minutes
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Prolactin concentrations also increased in a dose-dependent manner, but only under specific photoperiodic conditions
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The magnitude of response varied with exposure to different photoperiods
Research Applications
N-Methyl-L-aspartic acid has several important research applications in neuroscience and endocrinology.
Neuroendocrine Probe
The compound serves as a valuable probe for investigating neuroendocrine control mechanisms, particularly for:
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Studying the regulation of beta-endorphin secretion
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Examining prolactin release mechanisms
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Investigating luteinizing hormone secretion patterns
Reproductive Physiology Research
In reproductive physiology studies, N-methyl-aspartic acid and its analogues help elucidate:
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